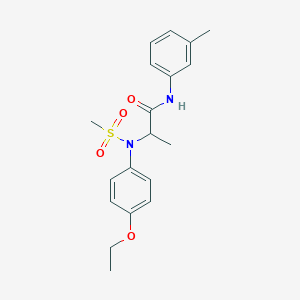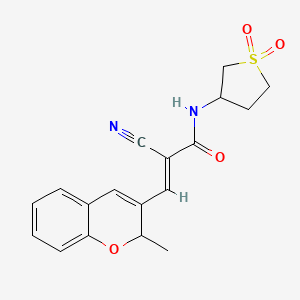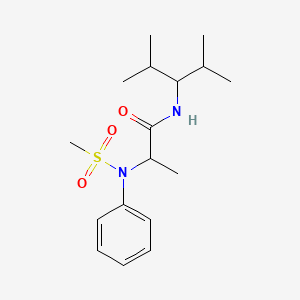
N~2~-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes ethoxyphenyl, methylphenyl, and methylsulfonyl groups attached to an alaninamide backbone
准备方法
The synthesis of N2-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxyaniline, 3-methylaniline, and alanine.
Formation of Intermediate: The first step involves the protection of the amino group of alanine, followed by the coupling of 4-ethoxyaniline and 3-methylaniline to form an intermediate compound.
Sulfonylation: The intermediate is then subjected to sulfonylation using a suitable sulfonylating agent, such as methanesulfonyl chloride, under basic conditions to introduce the methylsulfonyl group.
Deprotection and Final Coupling: The final step involves deprotection of the amino group and coupling with the protected alanine derivative to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
化学反应分析
N~2~-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
科学研究应用
N~2~-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound may be utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N2-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N~2~-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide can be compared with other similar compounds, such as:
N~2~-(4-methoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
N~2~-(4-ethoxyphenyl)-N-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide:
The uniqueness of N2-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C19H24N2O4S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C19H24N2O4S/c1-5-25-18-11-9-17(10-12-18)21(26(4,23)24)15(3)19(22)20-16-8-6-7-14(2)13-16/h6-13,15H,5H2,1-4H3,(H,20,22) |
InChI 键 |
FHEOMCQMHGNHBO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC(=C2)C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B11626400.png)
![Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626406.png)


![3-bromo-4-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11626428.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626433.png)
![(4E)-4-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11626435.png)
![(2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11626442.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B11626450.png)
![(6Z)-5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626459.png)
![2-[4-(dimethylamino)phenyl]-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B11626470.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11626479.png)
![Ethyl 4-[(2,4-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11626489.png)

